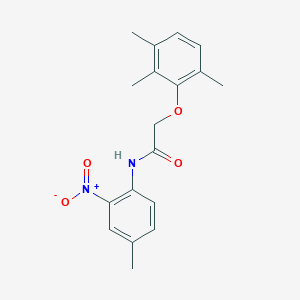![molecular formula C25H18N8S B255169 (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)
(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile, also known as BTP, is a chemical compound with potential applications in scientific research. This compound has gained attention due to its ability to inhibit the activity of certain enzymes, making it a promising candidate for drug development.
作用機序
(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile works by binding to the active site of enzymes and inhibiting their activity. This compound has been shown to be particularly effective against enzymes that are involved in the production of reactive oxygen species (ROS), which are known to play a role in various disease processes.
Biochemical and Physiological Effects:
(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile has been shown to have a number of biochemical and physiological effects, including the inhibition of ROS production, the reduction of inflammation, and the induction of apoptosis (programmed cell death). These effects make (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile a promising candidate for drug development.
実験室実験の利点と制限
One advantage of using (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation of using (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several potential future directions for research on (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile. One area of interest is the development of more potent analogs of (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile that could be used in drug development. Another area of interest is the investigation of the potential use of (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile and its potential applications in various disease processes.
合成法
The synthesis of (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile involves the reaction of 5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-diamine with a suitable reagent such as potassium cyanide or sodium cyanide. The resulting compound is then subjected to a series of purification steps to obtain pure (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile.
科学的研究の応用
(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile has been studied extensively for its potential use in drug development. This compound has been shown to inhibit the activity of certain enzymes that are involved in various disease processes, including cancer and inflammation. (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile |
|---|---|
分子式 |
C25H18N8S |
分子量 |
462.5 g/mol |
IUPAC名 |
5-[(Z)-3H-1,3-benzothiazol-2-ylidene(cyano)methyl]-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C25H18N8S/c26-14-18(25-31-19-8-4-5-9-22(19)34-25)23-24(30-21(16-28)20(15-27)29-23)33-12-10-32(11-13-33)17-6-2-1-3-7-17/h1-9,31H,10-13H2/b25-18+ |
InChIキー |
LMTXULPNYWKZON-XIEYBQDHSA-N |
異性体SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=C(N=C3/C(=C/4\NC5=CC=CC=C5S4)/C#N)C#N)C#N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=C(N=C3C(=C4NC5=CC=CC=C5S4)C#N)C#N)C#N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=C(N=C3C(=C4NC5=CC=CC=C5S4)C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B255093.png)
![Methyl 2-{[3-(5-bromo-2-hydroxyphenyl)-2-cyanoacryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255098.png)

![1-{3-Nitro-2-methylbenzoyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B255101.png)
![3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)
![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255106.png)
![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255107.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255108.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255109.png)
![7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255110.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255111.png)
